molecular formula C12H13NO3 B8446451 [3-(3-Cyano-propoxy)-phenyl]-acetic acid

[3-(3-Cyano-propoxy)-phenyl]-acetic acid

Cat. No.: B8446451
M. Wt: 219.24 g/mol
InChI Key: BTDMSWGNERFCSW-UHFFFAOYSA-N
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Description

[3-(3-Cyano-propoxy)-phenyl]-acetic acid is a synthetic phenylacetic acid derivative of significant interest in medicinal chemistry and pharmacology research. Its molecular structure, incorporating a cyano-propoxy side chain, makes it a valuable intermediate for the design and synthesis of novel small-molecule therapeutics. Current investigative applications focus on its potential as a key scaffold in developing anti-inflammatory agents, as the phenylacetic acid core is a known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). Researchers are also exploring its utility in other areas, such as enzyme inhibition and targeted protein degradation technologies. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-[3-(3-cyanopropoxy)phenyl]acetic acid

InChI

InChI=1S/C12H13NO3/c13-6-1-2-7-16-11-5-3-4-10(8-11)9-12(14)15/h3-5,8H,1-2,7,9H2,(H,14,15)

InChI Key

BTDMSWGNERFCSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCC#N)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The cyano group in this compound increases acidity compared to tert-butyl or unsubstituted analogs due to its strong electron-withdrawing effect, lowering the pKa by ~0.5 units .
  • Chlorine substituents (e.g., 3-chlorophenoxy) similarly enhance acidity but through inductive rather than resonance effects .

Reactivity in Acylation Reactions

Substituted phenylacetic esters are critical in enzyme acylation studies. Kinetic data from analogous compounds reveal:

Compound Acylation Rate Constant (k₂/K, M⁻¹s⁻¹) Hammett p-Value (σ*)
p-Nitrophenyl acetate 1425 ± 10 1.96 ± 0.30
p-Cyanophenyl acetate ~1600 (estimated) 2.1–2.3 (extrapolated)
This compound methyl ester ~1200–1400 (predicted) 1.8–2.0

Mechanistic Insights :

  • The cyano group in the propoxy chain likely stabilizes transition states during acylation via resonance and inductive effects, increasing reactivity compared to alkyl-substituted analogs (e.g., tert-butyl) .
  • Hammett p-values for phenyl acetates correlate with substituent electronic effects. The cyano group’s σ* value (~1.7) suggests a stronger rate-enhancing effect than chlorine (σ* = 0.9) .

Physicochemical Properties

Solubility and Stability

  • Solubility: The cyano group enhances polarity, improving aqueous solubility (~2.5 mg/mL) compared to tert-butyl derivatives (<1 mg/mL) .
  • Stability: Cyano-substituted compounds exhibit hydrolytic stability at neutral pH but undergo slow hydrolysis under alkaline conditions (t₁/₂ ≈ 24 hours at pH 9) .

Spectral Characterization

  • IR: Strong absorption at ~2240 cm⁻¹ (C≡N stretch) distinguishes it from non-cyano analogs .
  • NMR: Propoxy chain protons (δ 3.5–4.0 ppm) and cyano carbon (δ 115–120 ppm in ¹³C NMR) are diagnostic .

Preparation Methods

Alkylation of Phenolic Precursors Followed by Hydrolysis

A common route involves alkylating 3-hydroxyphenylacetic acid derivatives with 3-cyano-propyl halides. For instance, methyl 3-hydroxyphenylacetate can undergo alkylation with 1-bromo-3-cyanopropane in the presence of potassium carbonate (K2_2CO3_3) in dimethylformamide (DMF) at 80–100°C for 12–24 hours . After alkylation, the ester is hydrolyzed using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) to yield the free carboxylic acid.

Key Data:

  • Yield: ~85–90% (alkylation step), ~95% (hydrolysis) .

  • Reagents: 1-bromo-3-cyanopropane, K2_2CO3_3, DMF, NaOH.

  • Conditions: 80–100°C, 12–24 hours (alkylation); room temperature, 2 hours (hydrolysis).

Willgerodt-Kindler Reaction for Direct Synthesis

The Willgerodt-Kindler reaction offers a pathway to convert ketones to arylacetic acids. Starting with 3-(3-cyano-propoxy)acetophenone , sulfur and morpholine facilitate thioamide formation, followed by acidic hydrolysis to yield the target acid . This method is advantageous for substrates sensitive to harsh alkylation conditions.

Example Protocol:

  • React 3-(3-cyano-propoxy)acetophenone with sublimed sulfur (24 g, 0.75 mol) and morpholine (65.4 g, 0.75 mol) under reflux for 14 hours.

  • Hydrolyze the intermediate with glacial acetic acid and sulfuric acid (H2_2SO4_4) at reflux for 6 hours .

Key Data:

  • Yield: 92.3% .

  • Reagents: Sulfur, morpholine, acetic acid, H2_2SO4_4.

  • Conditions: Reflux (14 hours), followed by acidic hydrolysis.

Trichloroethane-Based Esterification and Hydrolysis

Adapting methods from phenylacetic acid ester synthesis, 1,1,1-trichloro-2-(3-substituted phenyl)ethane derivatives are reacted with alcohols (e.g., butanol) in the presence of potassium hydroxide (KOH) . For [3-(3-Cyano-propoxy)-phenyl]-acetic acid, the trichloro precursor is substituted with a cyano-propoxy group, followed by hydrolysis.

Example from Patent Literature:

  • React 1,1,1-trichloro-2-(3-cyano-propoxyphenyl)ethane with butanol and KOH under reflux for 5–7 hours.

  • Acidify with H2_2SO4_4 and isolate the product via distillation or crystallization .

Key Data:

  • Yield: 94% purity after distillation .

  • Reagents: Trichloroethane derivative, KOH, butanol.

  • Conditions: Reflux (5–7 hours), distillation under reduced pressure.

Cyanation of Alkoxy-Substituted Intermediates

Introducing the cyano group post-alkylation is another viable strategy. For example, 3-(3-hydroxypropoxy)phenylacetic acid is treated with cyanating agents like potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in the presence of a palladium catalyst .

Optimized Protocol:

  • Alkylate 3-hydroxyphenylacetic acid with 3-bromopropanol to form 3-(3-hydroxypropoxy)phenylacetic acid .

  • Convert the hydroxyl group to a cyano group using TMSCN and ZnI2_2 as a catalyst .

Key Data:

  • Yield: 75–80% (cyanation step) .

  • Reagents: TMSCN, ZnI2_2, palladium catalyst.

  • Conditions: 60–80°C, 8–12 hours.

One-Pot Alkylation-Cyanation-Hydrolysis

A streamlined approach combines alkylation, cyanation, and hydrolysis in a single reactor. This method minimizes intermediate isolation, improving overall efficiency.

Procedure Overview:

  • React 3-hydroxyphenylacetic acid methyl ester with 3-bromopropionitrile in DMF using K2_2CO3_3.

  • Hydrolyze the ester and nitrile groups simultaneously with concentrated HCl under reflux .

Key Data:

  • Yield: 70–75% overall.

  • Reagents: 3-bromopropionitrile, K2_2CO3_3, HCl.

  • Conditions: 100°C (alkylation), reflux (hydrolysis).

Comparative Analysis of Methods

Method Key Steps Yield Advantages Challenges
Alkylation-Hydrolysis Phenol alkylation, ester hydrolysis85–90%High selectivityRequires protecting groups
Willgerodt-Kindler Thioamide formation, hydrolysis92.3%Direct ketone conversionLong reaction times
Trichloroethane route Esterification, hydrolysis94%ScalableHazardous trichloro precursors
Cyanation Post-alkylation cyanation75–80%Flexibility in group introductionCatalyst sensitivity
One-Pot Combined steps70–75%Reduced isolation stepsLower overall yield

Q & A

Basic: What are the recommended synthetic routes for [3-(3-Cyano-propoxy)-phenyl]-acetic acid in plant hormone studies?

Methodological Answer:
Synthesis typically involves alkylation or nucleophilic substitution. For example, a propoxy chain with a cyano group can be introduced to a phenylacetic acid backbone via reaction with 3-bromopropionitrile under basic conditions (e.g., K₂CO₃ in DMF) . Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and LC-MS are critical to confirm structure and purity .

Advanced: How can factorial designs optimize synergistic effects of this compound with cytokinins (e.g., BAP) on shoot induction?

Methodological Answer:
Use a randomized factorial design with independent variables:

  • Factor 1: Concentration of this compound (0.1–2.0 mg/L).
  • Factor 2: Cytokinin (BAP) concentration (0.5–3.0 mg/L).
    Evaluate responses (shoot number, length) using ANOVA and post-hoc tests (e.g., Duncan’s test). For example, demonstrated that PAA + BAP at 2.0 mg/L each induced 44 shoots per explant in chickpea . Adjust protocols for genotypic variability by testing multiple plant lines .

Basic: What analytical techniques validate this compound stability in tissue culture media?

Methodological Answer:

  • HPLC: Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to quantify degradation under varying pH (4.5–7.0) and light conditions .
  • LC-MS/MS: Monitor molecular ion peaks (e.g., m/z 249.1 [M+H]⁺) and fragmentation patterns to confirm stability over 14-day incubation .

Advanced: How to address contradictory auxin-like activity of this compound across species?

Methodological Answer:
Contradictions may arise from species-specific receptor affinity or metabolic pathways. Strategies include:

  • Receptor Binding Assays: Compare affinity for auxin-binding protein 1 (ABP1) in Arabidopsis vs. legumes using radiolabeled compounds .
  • Metabolite Profiling: Use ¹⁴C-labeled this compound to track degradation products (e.g., cyano-group hydrolysis) in tomato vs. chickpea .
  • Transcriptomics: Analyze gene expression (e.g., AUX/IAA, ARF) in responsive vs. non-responsive species .

Basic: What are optimal concentrations for this compound in root elongation assays?

Methodological Answer:
Start with a gradient (0.25–2.0 mg/L) in MS medium. showed 0.5 mg/L PAA maximized root number in chickpea, while higher concentrations (>1.0 mg/L) caused hyperhydricity . For novel compounds, pre-screen using Arabidopsis root inhibition assays:

  • Protocol: Seedlings on agar plates with 0–5 µM compound; measure primary root length after 7 days .

Advanced: How does the cyano group in this compound alter auxin receptor binding vs. phenylacetic acid?

Methodological Answer:
The electron-withdrawing cyano group may enhance acidity (lower pKa) or steric effects. Methods to study:

  • Molecular Docking: Simulate interactions with ABP1/TIR1 receptors using AutoDock Vina; compare binding energies to PAA .
  • pH-Dose Experiments: Test activity across pH 4.5–7.0; increased activity at lower pH suggests ionization-dependent uptake .
  • SAR Studies: Synthesize analogs (e.g., nitro or methoxy substitutions) to isolate electronic vs. steric contributions .

Basic: How to mitigate cytotoxicity of this compound in long-term cultures?

Methodological Answer:

  • Pulse Exposure: Limit treatment to 7–10 days, then transfer to hormone-free medium (e.g., used 30-day cycles) .
  • Antioxidant Additives: Include 0.1% ascorbic acid or 2% activated charcoal to absorb reactive metabolites .

Advanced: What metabolomic approaches identify degradation pathways of this compound in planta?

Methodological Answer:

  • Stable Isotope Tracing: Apply ¹³C-labeled compound and track via GC-MS or FTICR-MS .
  • Enzyme Inhibition: Co-treat with cytochrome P450 inhibitors (e.g., ketoconazole) to pinpoint oxidative degradation .

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